molecular formula C15H21N3O6S B13032738 7-(Methylsulfonyl)-1-((2R)-1-((tetrahydro-2H-pyran-2-YL)oxy)propan-2-YL)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one

7-(Methylsulfonyl)-1-((2R)-1-((tetrahydro-2H-pyran-2-YL)oxy)propan-2-YL)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one

Cat. No.: B13032738
M. Wt: 371.4 g/mol
InChI Key: FBFJJULARUOJDA-RWANSRKNSA-N
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Description

7-(Methylsulfonyl)-1-((2R)-1-((tetrahydro-2H-pyran-2-YL)oxy)propan-2-YL)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one is a complex organic compound with a unique structure that includes a pyrimidine ring fused with an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Methylsulfonyl)-1-((2R)-1-((tetrahydro-2H-pyran-2-YL)oxy)propan-2-YL)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

  • Formation of the pyrimidine ring through a cyclization reaction.
  • Introduction of the oxazine ring via a condensation reaction.
  • Functionalization of the compound with the methylsulfonyl group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

7-(Methylsulfonyl)-1-((2R)-1-((tetrahydro-2H-pyran-2-YL)oxy)propan-2-YL)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

7-(Methylsulfonyl)-1-((2R)-1-((tetrahydro-2H-pyran-2-YL)oxy)propan-2-YL)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 7-(Methylsulfonyl)-1-((2R)-1-((tetrahydro-2H-pyran-2-YL)oxy)propan-2-YL)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    7-(Methylsulfonyl)-1-((2R)-1-((tetrahydro-2H-pyran-2-YL)oxy)propan-2-YL)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one: Unique due to its specific functional groups and ring structure.

    Other pyrimidine-oxazine compounds: Share similar core structures but differ in functional groups and substituents.

Uniqueness

The uniqueness of this compound lies in its combination of a pyrimidine ring fused with an oxazine ring and the presence of a methylsulfonyl group. This specific arrangement of functional groups imparts unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H21N3O6S

Molecular Weight

371.4 g/mol

IUPAC Name

7-methylsulfonyl-1-[(2R)-1-(oxan-2-yloxy)propan-2-yl]-4H-pyrimido[4,5-d][1,3]oxazin-2-one

InChI

InChI=1S/C15H21N3O6S/c1-10(8-23-12-5-3-4-6-22-12)18-13-11(9-24-15(18)19)7-16-14(17-13)25(2,20)21/h7,10,12H,3-6,8-9H2,1-2H3/t10-,12?/m1/s1

InChI Key

FBFJJULARUOJDA-RWANSRKNSA-N

Isomeric SMILES

C[C@H](COC1CCCCO1)N2C3=NC(=NC=C3COC2=O)S(=O)(=O)C

Canonical SMILES

CC(COC1CCCCO1)N2C3=NC(=NC=C3COC2=O)S(=O)(=O)C

Origin of Product

United States

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